Cas no 139442-01-6 (4'-C-Azidouridine)
4'-C-Azidouridine Chemical and Physical Properties
Names and Identifiers
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- Uridine, 4'-C-azido-
- 1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 4'-C-azidouridine
- 1-((2R,3R,4S,5R)-5-Azido-3,4-dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
- 4'-azido-uridine
- 4'-Azidouridine
- 4'-AzU
- AC1L9R7A
- AG-D-79519
- CHEMBL239183
- CTK0H7743
- Uridine, 4'-azido-
- 4'-alpha-Azidouridine
- FHPJZSIIXUQGQE-JVZYCSMKSA-N
- 1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
- 1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 4/'-C-azidouridine
- DTXSID20161046
- 139442-01-6
- 1-((1R,2S,3R,4S)-4-azido-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)pyrimidine-2,4(1H,3H)-dione
- SCHEMBL13746304
- AS-57389
- 1-((2R,3R,4S,5R)-5-AZIDO-3,4-DIHYDROXY-5-(HYDROXYMETHYL)TETRAHYDROFURAN-2-YL)PYRIMIDINE-2,4(1H,3H)-DIONE
- AKOS028109229
- A847965
- C9H11N5O6
- 1-[(2R,3R,4S,5R)-5-AZIDO-3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-3H-PYRIMIDINE-2,4-DIONE
- AZU nucleoside
- DA-70074
- DTXCID6083537
- 4'-C-Azidouridine
-
- MDL: MFCD22666298
- Inchi: 1S/C9H11N5O6/c10-13-12-9(3-15)6(18)5(17)7(20-9)14-2-1-4(16)11-8(14)19/h1-2,5-7,15,17-18H,3H2,(H,11,16,19)/t5-,6+,7-,9-/m1/s1
- InChI Key: FHPJZSIIXUQGQE-JVZYCSMKSA-N
- SMILES: O1[C@H]([C@@H]([C@@H]([C@]1(CO)N=[N+]=[N-])O)O)N1C=CC(NC1=O)=O
Computed Properties
- Exact Mass: 285.07093309g/mol
- Monoisotopic Mass: 285.07093309g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 517
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 134
- XLogP3: -1.5
4'-C-Azidouridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1111722-1g |
4'-C-azidouridine |
139442-01-6 | 98% | 1g |
$500 | 2023-09-03 | |
| eNovation Chemicals LLC | Y1111722-10g |
4'-C-azidouridine |
139442-01-6 | 98% | 10g |
$2500 | 2023-09-03 | |
| eNovation Chemicals LLC | Y1111722-100g |
4'-C-azidouridine |
139442-01-6 | 98% | 100g |
$8500 | 2023-09-03 | |
| Chemenu | CM360909-50mg |
4'-C-azidouridine |
139442-01-6 | 95%+ | 50mg |
$*** | 2023-03-30 | |
| AN HUI ZE SHENG Technology Co., Ltd. | Y14237-50mg |
4'-C-azidouridine |
139442-01-6 | 98% | 50mg |
¥14878.00 | 2023-10-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R173815-50mg |
4'-C-Azidouridine |
139442-01-6 | 98% | 50mg |
¥6365 | 2023-10-17 | |
| AN HUI ZE SHENG Technology Co., Ltd. | Y14237-100mg |
4'-C-azidouridine |
139442-01-6 | 98% | 100mg |
¥23805.00 | 2023-10-17 | |
| Cooke Chemical | LN0478839-50mg |
139442-01-6 | 98% | 50mg |
RMB 5304.00 | 2023-10-17 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | ABC1059349-50mg |
4'-C-azidouridine |
139442-01-6 | 98% | 50mg |
¥6365.00 | 2023-10-17 | |
| Cooke Chemical | LN0478839-100mg |
139442-01-6 | 98% | 100mg |
RMB 8486.40 | 2023-10-17 |
4'-C-Azidouridine Suppliers
4'-C-Azidouridine Related Literature
-
Fabrício M. Oliveira,Luiz C. A. Barbosa,Fyaz M. D. Ismail RSC Adv. 2014 4 18998
Additional information on 4'-C-Azidouridine
Research Brief on 4'-C-Azidouridine (CAS: 139442-01-6): Recent Advances and Applications in Chemical Biology and Medicine
4'-C-Azidouridine (CAS: 139442-01-6) is a modified nucleoside analog that has garnered significant attention in recent years due to its unique chemical properties and potential applications in chemical biology and medicinal chemistry. This compound, characterized by the presence of an azido group at the 4'-position of the ribose ring, serves as a versatile tool for probing nucleic acid interactions, developing novel therapeutics, and advancing bioconjugation strategies. Recent studies have explored its utility in RNA labeling, antiviral drug development, and targeted drug delivery systems.
One of the most promising applications of 4'-C-Azidouridine lies in its ability to serve as a bioorthogonal handle for click chemistry. The azido group can selectively react with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling precise labeling and modification of RNA molecules. A 2023 study published in Journal of the American Chemical Society demonstrated the efficient incorporation of 4'-C-Azidouridine into RNA transcripts, followed by successful conjugation with fluorescent probes for real-time imaging of RNA dynamics in live cells. This approach opens new avenues for studying RNA localization, trafficking, and function with high spatiotemporal resolution.
In the realm of antiviral research, 4'-C-Azidouridine has shown potential as a scaffold for developing nucleoside analogs with enhanced activity against RNA viruses. Computational docking studies and biochemical assays have revealed that modifications at the 4'-position can significantly alter the binding affinity of nucleoside analogs to viral polymerases. A recent preprint on bioRxiv reported the synthesis and evaluation of a series of 4'-C-Azidouridine derivatives, with one candidate exhibiting potent inhibitory activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) while maintaining low cytotoxicity in human cell lines.
The pharmacokinetic properties of 4'-C-Azidouridine have also been a subject of investigation. A 2024 study in Molecular Pharmaceutics employed advanced LC-MS/MS techniques to characterize the metabolic stability and tissue distribution of this compound in rodent models. The results indicated favorable blood-brain barrier penetration, suggesting potential applications in treating central nervous system disorders. However, the study also highlighted the need for further optimization to address rapid renal clearance observed in vivo.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to 4'-C-Azidouridine and its derivatives. A novel enzymatic approach published in Nature Catalysis utilized engineered nucleoside phosphorylases to achieve stereoselective synthesis with improved yields and reduced environmental impact compared to traditional chemical methods. This breakthrough could facilitate larger-scale production for both research and potential clinical applications.
Looking forward, the unique properties of 4'-C-Azidouridine position it as a multifaceted tool with applications spanning from basic research to therapeutic development. Ongoing studies are exploring its use in RNA-based vaccines, targeted cancer therapies, and as a molecular probe for studying RNA-protein interactions. As the field of chemical biology continues to evolve, this compound and its derivatives are likely to play an increasingly important role in bridging chemical synthesis with biological discovery.
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